molecular formula C9H10N4 B8510387 1-(4-hydrazinylphenyl)-1H-pyrazole

1-(4-hydrazinylphenyl)-1H-pyrazole

Cat. No.: B8510387
M. Wt: 174.20 g/mol
InChI Key: SXANJSWUQWXFAW-UHFFFAOYSA-N
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Description

1-(4-Hydrazinylphenyl)-1H-pyrazole is a chemical compound of interest in pharmaceutical and agrochemical research. It features a pyrazole ring linked to a phenylhydrazine group, a structure that serves as a versatile scaffold for synthesizing more complex molecules . Compounds containing the pyrazole nucleus are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . The presence of both the pyrazole and hydrazine functional groups in its structure makes it a valuable intermediate for medicinal chemists exploring structure-activity relationships and developing new bioactive agents. As a key synthetic intermediate, it can be used in cyclocondensation reactions with various carbonyl systems, such as 1,3-diketones or acetylenic ketones, to create novel, more complex heterocyclic compounds . This product is strictly for research and further manufacturing applications, and it is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

(4-pyrazol-1-ylphenyl)hydrazine

InChI

InChI=1S/C9H10N4/c10-12-8-2-4-9(5-3-8)13-7-1-6-11-13/h1-7,12H,10H2

InChI Key

SXANJSWUQWXFAW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)NN

Origin of Product

United States

Scientific Research Applications

Biological Activities

1-(4-hydrazinylphenyl)-1H-pyrazole exhibits a range of biological activities, which can be categorized into several key areas:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies indicate that certain pyrazole compounds demonstrate efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The hydrazine moiety in this compound may enhance its interaction with microbial targets.
  • Anti-inflammatory Effects : Research highlights the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have been synthesized and tested for their ability to inhibit inflammatory mediators, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .
  • Antiviral Properties : The compound has also been explored for its antiviral activities. A study on pyrazole-based HIV inhibitors demonstrated that certain derivatives effectively inhibit HIV-1 replication without targeting conventional viral enzymes, suggesting a novel mechanism of action .

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be understood through its structure-activity relationship. Modifications to the hydrazine and pyrazole moieties can significantly influence biological activity. For instance, the introduction of various substituents on the phenyl ring has been shown to enhance antimicrobial and anti-inflammatory activities .

Case Studies

Several studies have documented the applications and effectiveness of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A series of hydrazine-substituted pyrazoles were tested against multiple bacterial strains, revealing that specific structural modifications led to enhanced antimicrobial activity, particularly against drug-resistant strains .
  • Anti-inflammatory Research : In vivo studies demonstrated that pyrazole derivatives exhibited significant reductions in edema in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-(4-hydrazinylphenyl)-1H-pyrazole, its structural analogs and their properties are analyzed below. Key differences in substituents, synthesis, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Key Properties/Activities Synthesis Method Reference ID
This compound -NH-NH₂ (hydrazinyl) High reactivity for C–H activation; potential fluorescence and antiparasitic activity Hydrazine-based cyclization or alkenylation
1-(4-Chlorophenyl)-1H-pyrazole -Cl (chloro) Metabolite in pesticides; electron-withdrawing, enhances stability Pd-catalyzed coupling or halogenation
1-(4-Nitrophenyl)-1H-pyrazole -NO₂ (nitro) Strong electron-withdrawing; used in intermediate synthesis Nitration of phenylpyrazole precursors
1-(4-Methylphenyl)-1H-pyrazole -CH₃ (methyl) Improved lipophilicity; anti-malarial activity (62–70% suppression in mice) Friedel-Crafts alkylation
1-(4-Methoxyphenyl)-1H-pyrazole -OCH₃ (methoxy) Electron-donating; used in regioselective alkylation/decarboxylative reactions Ruthenium-catalyzed C–H activation
1-(2-Chloro-4,5-difluorophenyl)-1H-pyrazole -Cl, -F (halogens) High lipophilicity; ryanodine receptor modulation (insecticide target) Multi-step halogenation and cyclization

Key Observations

Synthetic Accessibility :

  • The hydrazinyl derivative is synthesized via hydrazine-mediated routes, whereas halogenated analogs (e.g., chloro, nitro) require electrophilic substitution or transition-metal catalysis . Methoxy and methyl groups are introduced via alkylation or Friedel-Crafts reactions .

Electronic and Steric Effects: Electron-donating groups (e.g., -NH-NH₂, -OCH₃) enhance nucleophilicity, enabling regioselective C–H functionalization . In contrast, electron-withdrawing groups (e.g., -NO₂, -Cl) reduce reactivity but improve metabolic stability, as seen in pesticide metabolites .

Biological Activities :

  • The hydrazinyl group’s hydrogen-bonding capacity may enhance antiparasitic activity compared to methyl or methoxy substituents . For example, 1-(4-methylphenyl)-1H-pyrazole derivatives show 62–70% anti-malarial suppression in mice, while hydrazone analogs (e.g., compound 7 in ) exhibit dual anti-malarial and anti-leishmanial activity. Halogenated derivatives (e.g., 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole) target ion channels, indicating diverse pharmacological applications .

Physical Properties: Hydrazinyl derivatives display distinct NMR signals for -NH-NH₂ protons (δ 4–6 ppm) and IR N-H stretches (~3300 cm⁻¹), unlike nitro or chloro analogs, which show characteristic NO₂ (1500–1350 cm⁻¹) or C-Cl (700–600 cm⁻¹) peaks .

Applications :

  • Hydrazinyl and methoxy derivatives are explored as fluorophores or catalysts , whereas halogenated compounds are prioritized in agrochemicals (e.g., pyraclostrobin metabolites ).

Contradictions and Limitations

  • While hydrazinyl derivatives show promise in antiparasitic studies , their metabolic stability is less characterized compared to halogenated analogs .
  • Synthetic yields for hydrazinylpyrazoles (~43–63% in ) are lower than those for methoxy or methyl derivatives (~83–84% in ), suggesting scalability challenges.

Preparation Methods

Condensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The most widely employed method for synthesizing pyrazole derivatives involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . For this compound, this approach typically begins with the reaction of 4-hydrazinylphenylhydrazine (1 ) and a 1,3-diketone, such as acetylacetone (2 ), under acidic or catalytic conditions.

Procedure :

  • Step 1 : 4-Hydrazinylphenylhydrazine (1.0 mmol) and acetylacetone (1.1 mmol) are refluxed in ethanol (10 mL) with a catalytic amount of cerium(III) prolinate complex (5 mol%) .

  • Step 2 : The mixture is stirred at 80°C for 4–6 hours, followed by solvent evaporation and purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

  • Yield : 70–85% .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine’s terminal amine on the carbonyl group, forming a hydrazone intermediate. Subsequent cyclization and dehydration yield the pyrazole core .

Key Data :

ParameterValueSource
Reaction Temperature80°C
CatalystCe(L-Pro)₂(Oxa)
SolventEthanol
PurificationColumn Chromatography

Michael Addition with (Ethoxymethylene)malononitrile

A regioselective method involves the Michael-type addition of 4-hydrazinylphenylhydrazine to (ethoxymethylene)malononitrile (3 ), followed by cyclization . This route is advantageous for introducing nitrile functionalities.

Procedure :

  • Step 1 : 4-Hydrazinylphenylhydrazine (1.2 mmol) and (ethoxymethylene)malononitrile (1.0 mmol) are refluxed in trifluoroethanol (2 mL) under nitrogen for 4 hours .

  • Step 2 : The crude product is purified via column chromatography (hexane/ethyl acetate gradient), yielding 5-amino-1-(4-hydrazinylphenyl)-1H-pyrazole-4-carbonitrile .

  • Yield : 47–68% .

Mechanistic Insight :
The reaction initiates with conjugate addition of hydrazine to the α,β-unsaturated nitrile, forming an enamine intermediate. Intramolecular cyclization and elimination of ethanol produce the pyrazole ring .

Key Data :

ParameterValueSource
Reaction Time4 hours
SolventTrifluoroethanol
Key IntermediateEnamine
Functional GroupCyano at C4

Vilsmeier-Haack Formylation Followed by Hydrazination

This two-step method involves formylation of a pre-synthesized pyrazole derivative, followed by hydrazine substitution .

Procedure :

  • Step 1 : 1-Phenyl-1H-pyrazole-4-carboxaldehyde (4 ) is treated with Vilsmeier-Haack reagent (DMF/POCl₃) to introduce a formyl group at the C4 position .

  • Step 2 : The aldehyde intermediate reacts with hydrazine hydrate in methanol under acidic conditions (H₂SO₄), yielding this compound .

  • Yield : 65–74% .

Mechanistic Insight :
The Vilsmeier-Haack reaction generates an electrophilic iminium ion, which is attacked by the phenylhydrazine’s amine group. Subsequent hydrolysis and hydrazine substitution complete the synthesis .

Key Data :

ParameterValueSource
Formylation AgentDMF/POCl₃
Hydrazination AgentHydrazine Hydrate
SolventMethanol

Oxidative Dehydrogenation of 2-Pyrazoline Intermediates

A less common but efficient route involves the oxidation of 2-pyrazoline intermediates derived from hydrazine and α,β-unsaturated carbonyl compounds .

Procedure :

  • Step 1 : 4-Hydrazinylphenylhydrazine reacts with acrolein in an aqueous-organic medium (toluene/H₂O) at 60°C to form 2-pyrazoline .

  • Step 2 : The intermediate is oxidized with sodium hypochlorite (1.5 mmol) at 0–30°C, yielding this compound .

  • Yield : 50–60% .

Mechanistic Insight :
The exothermic conjugate addition forms a 2-pyrazoline intermediate, which undergoes dehydrogenation via hypochlorite-mediated oxidation to aromatize the pyrazole ring .

Key Data :

ParameterValueSource
Oxidizing AgentNaOCl
Reaction Temp.0–30°C
By-productNaCl/H₂O

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances utilize polymer-supported catalysts to enhance purity and reduce purification steps .

Procedure :

  • Step 1 : 4-Hydrazinylphenylhydrazine is immobilized on Wang resin via a carbamate linker.

  • Step 2 : The resin-bound hydrazine reacts with a 1,3-diketone in DMF at 85°C for 2 hours .

  • Step 3 : Cleavage with TFA/CH₂Cl₂ (1:9) releases the product, which is isolated via filtration .

  • Yield : 55–60% .

Advantages :

  • Minimizes side reactions.

  • Facilitates high-throughput synthesis .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Condensation70–85≥95High regioselectivityRequires toxic catalysts
Michael Addition47–6890–92Introduces nitrile groupsLow yield for bulky substituents
Vilsmeier-Haack65–7488–90Functional group diversityMulti-step synthesis
Oxidative Dehydrogenation50–6085–88Scalable for industryBy-product formation
Solid-Phase Synthesis55–60≥95Ease of purificationHigh resin cost

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-hydrazinylphenyl)-1H-pyrazole, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. For example, refluxing phenyl hydrazine with diketones in ethanol/acetic acid (7:3 ratio) under controlled pH (4–6) improves cyclization efficiency. Reaction time (6–8 hours) and temperature (80–100°C) are critical for minimizing side products like open-chain hydrazides. Purification via silica gel chromatography or recrystallization (ethanol/water) enhances purity .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹) and C=N/C–N vibrations (1500–1600 cm⁻¹) .
  • Single-Crystal X-Ray Diffraction : Resolve intramolecular hydrogen bonds (e.g., N–H···O/N interactions) and dihedral angles between aromatic rings, which influence molecular planarity. Hydrogen atom positions are refined using riding models (C–H = 0.93 Å, O–H = 0.82 Å) .
  • NMR : Use 1H^1H NMR to confirm hydrazinyl protons (δ 4.5–5.5 ppm) and pyrazole ring protons (δ 6.5–8.5 ppm) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with ethyl acetate/hexane (3:7 ratio) separates polar byproducts. Recrystallization in ethanol at 4°C yields high-purity crystals. For hygroscopic intermediates, dry silica gel or molecular sieves prevent hydration during purification .

Advanced Research Questions

Q. How do structural modifications at the hydrazinyl or pyrazole positions influence pharmacological activity?

  • Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups like –NO₂ or –CF₃) at the 4-hydrazinylphenyl group to enhance σ receptor binding affinity. Compare IC₅₀ values in human σ₁ receptor assays vs. guinea pig σ₂ assays to evaluate selectivity. For example, –OCH₃ at the phenyl ring increases lipophilicity, improving blood-brain barrier penetration .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer efficiency. Electrostatic potential maps identify nucleophilic/electrophilic sites for targeted derivatization. Molecular docking (AutoDock Vina) models interactions with biological targets like tubulin or carbonic anhydrase .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For antimitotic activity, validate results using both in vitro (sea urchin embryo) and in vivo (xenograft) models. Statistically analyze dose-response curves (GraphPad Prism) to identify outliers caused by assay-specific interference (e.g., serum proteins) .

Q. What role does hydrogen bonding play in the crystal packing and stability of this compound?

  • Methodological Answer : Intramolecular N–H···N bonds stabilize the planar pyrazole-hydrazinyl core, while intermolecular O–H···N interactions (e.g., with solvent residues) form extended chains. Thermogravimetric analysis (TGA) correlates hydrogen bond density with thermal stability (decomposition >250°C). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 15% H···H, 10% N···H) .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Apply a 2³ factorial design varying temperature (70–110°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. DMF). Response surface methodology (RSM) identifies optimal parameters (e.g., 90°C, 10 mol% POCl₃, ethanol) to maximize yield (≥85%) and minimize impurities (≤5%). ANOVA validates model significance (p < 0.05) .

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